4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Overview
Description
4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a triazole ring, a thiazole ring, and various alkyl and aryl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Formation of the Thiazole Ring: This involves the cyclization of α-haloketones with thiourea or similar reagents.
Coupling Reactions: The triazole and thiazole intermediates are then coupled using various coupling agents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-AMINE
- 1-(4-CHLOROPHENYL)-2-({4-ETHYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHANONE
- 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
Uniqueness
4-{[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE is unique due to its combination of triazole and thiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methylphenyl)-4-[(5-propan-2-yl-4-propyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4S2/c1-5-10-23-17(13(2)3)21-22-19(23)25-12-16-11-24-18(20-16)15-8-6-14(4)7-9-15/h6-9,11,13H,5,10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMADQWGRATIKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.